1-Benzyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound classified as a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 173.21 g/mol. This compound features a benzyl group attached to the pyrazole ring and an amino group at the 4-position of the pyrazole, making it structurally significant in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds that contain two adjacent nitrogen atoms, which contribute to their diverse biological activities and potential therapeutic applications .
These reactions highlight the compound's versatility in synthetic chemistry.
The biological activity of 1-benzyl-1H-pyrazol-4-amine dihydrochloride is notable due to its interactions with specific molecular targets in biological systems. It has been investigated for its potential anti-inflammatory properties, likely through inhibition of enzymes involved in inflammatory pathways. The exact mechanisms may vary based on the biological context and structural characteristics of the compound. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .
The synthesis of 1-benzyl-1H-pyrazol-4-amine dihydrochloride typically involves several key steps:
1-Benzyl-1H-pyrazol-4-amine dihydrochloride has several potential applications:
Interaction studies involving 1-benzyl-1H-pyrazol-4-amine dihydrochloride focus on its binding affinity to various biological targets, including enzymes and receptors. For instance, it has been explored as an antagonist for adenosine receptors, which play a role in bronchial hyperresponsiveness in asthmatics. Such studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications .
Several compounds share structural similarities with 1-benzyl-1H-pyrazol-4-amine dihydrochloride:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrazol-4-amine | A simpler pyrazole derivative without a benzyl group | Lacks the benzyl group, affecting its reactivity |
| N-Benzyl-1H-pyrazol-4-amine | Contains a benzyl group but lacks methyl substitution | No methyl group limits its interaction potential |
| 1-Methyl-3-benzyl-pyrazol-4-amine | Benzyl group at a different position on the pyrazole ring | Positioning of groups alters biological activity |
The uniqueness of 1-benzyl-1H-pyrazol-4-amine dihydrochloride lies in its combination of both methyl and benzyl groups, which significantly influences its chemical reactivity and biological activity compared to these similar compounds. This structural combination enhances its ability to interact with specific molecular targets, making it an important compound in medicinal chemistry research .
The pyrazole nucleus has served as a privileged scaffold in medicinal chemistry since the 1950s, when 1-pyrazolyl-alanine was first isolated from watermelon seeds. This five-membered 1,2-diazole structure provides exceptional versatility for chemical modifications while maintaining favorable pharmacokinetic properties. The clinical success of pyrazole-based drugs like celecoxib (COX-2 inhibitor) and sildenafil (PDE5 inhibitor) catalyzed extensive research into substituted pyrazole derivatives.
Modern drug discovery programs have particularly focused on 1H-pyrazole derivatives due to their improved metabolic stability compared to imidazole analogs. The 2016 development of 1-benzyl-3-nitro-1H-pyrazole derivatives as RIP1 kinase inhibitors marked a paradigm shift, demonstrating pyrazole's potential in targeting programmed necrosis pathways. Subsequent structural optimizations introduced amine substitutions at the C4 position, significantly enhancing target binding affinity while reducing off-target effects.
The introduction of a benzyl group at the N1 position of pyrazole derivatives represents a critical step in the synthesis of 1-benzyl-1H-pyrazol-4-amine. Regioselective benzylation is achieved through nucleophilic substitution reactions, wherein the pyrazole nitrogen acts as a nucleophile attacking electrophilic benzylating agents. A notable method involves the use of inorganic solid-supported bases, such as potassium hydroxide adsorbed on alumina (KOH-Al₂O₃) or cesium fluoride on alumina (CsF-Al₂O₃), to direct substitution exclusively to the N1 position [3]. These bases enhance regioselectivity by modulating the electron density of the pyrazole ring through surface interactions, favoring benzylation at the less sterically hindered nitrogen [3].
For example, reacting pyrazole derivatives with benzyl halides in solvents like ethyl acetate or tetrahydrofuran (THF) under solid-supported base conditions yields N1-benzylated products with >90% regioselectivity [3]. The choice of solvent significantly impacts reactivity, with polar aprotic solvents like dimethylacetamide (DMA) further stabilizing transition states during alkylation [4]. This methodology avoids the formation of N2-benzylated regioisomers, a common challenge in pyrazole chemistry due to the proximity of nitrogen atoms in the heterocyclic ring [3].
The installation of an amine group at the C4 position of 1-benzyl-1H-pyrazole is typically accomplished via two primary routes: (1) reduction of pre-existing nitro groups and (2) transition metal-catalyzed cross-coupling.
Nitro Group Reduction: A widely employed method involves the catalytic hydrogenation of 1-benzyl-4-nitro-1H-pyrazole. Using 10% palladium on carbon (Pd/C) under hydrogen atmosphere in methanol at 15°C for 16 hours achieves quantitative reduction of the nitro group to an amine, yielding 1-benzyl-1H-pyrazol-4-amine with 86% efficiency [1]. This reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by sequential electron transfer to the nitro group, ultimately forming the amine without over-reduction byproducts [1].
Buchwald-Hartwig Amination: An alternative approach utilizes palladium-catalyzed coupling of 4-halopyrazoles with ammonia equivalents. For instance, treating 4-bromo-1-benzyl-1H-pyrazole with benzophenone imine in the presence of Pd(II) catalysts forms a protected amine intermediate, which is subsequently hydrolyzed under acidic conditions to yield the free amine [5]. This method is particularly advantageous for introducing sterically hindered amines or isotopically labeled groups [5].
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Nitro Reduction [1] | Pd/C, H₂, MeOH, 15°C, 16 h | 86% | High efficiency, mild conditions |
| Buchwald-Hartwig [5] | Pd(OAc)₂, Xantphos, NH₃ source | 70–85% | Functional group tolerance |
The conversion of 1-benzyl-1H-pyrazol-4-amine to its dihydrochloride salt involves sequential protonation of basic sites on the molecule. Pyrazole derivatives exhibit two primary protonation sites: the aromatic nitrogen (N2) in the heterocyclic ring and the primary amine at C4 [8]. Exposure to hydrogen chloride gas or concentrated hydrochloric acid in methanol induces proton transfer, forming a pyrazolium intermediate ([H₂pz]⁺) followed by a second protonation at the C4 amine [8].
The crystalline dihydrochloride salt precipitates from solution due to increased ionic character, enhancing stability and solubility in polar solvents. X-ray diffraction studies of analogous pyrazolium chlorides reveal ionic lattices stabilized by N–H···Cl hydrogen bonds, with bond lengths consistent with fully protonated amine groups [8]. The stoichiometry of 2HCl arises from the equilibrium:
$$
\text{C}{10}\text{H}{11}\text{N}3 + 2\text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{N}3^{2+} \cdot 2\text{Cl}^-
$$
This salt form is preferred for pharmaceutical applications due to improved crystallinity and handling properties [7].
1-Benzyl-1H-pyrazol-4-amine derivatives demonstrate significant antitumor potential through multiple kinase inhibition mechanisms that disrupt critical cellular signaling pathways essential for cancer progression. The pyrazole scaffold serves as a privileged structure in medicinal chemistry, providing optimal spatial arrangement for interaction with adenosine triphosphate binding sites of protein kinases [1].
The primary mechanism involves competitive inhibition of cyclin-dependent kinases, particularly Cyclin-dependent kinase 2, which governs cell cycle progression. Benzyl pyrazole derivatives exhibit submicromolar antiproliferative activity against multiple cancer cell lines with growth inhibition fifty percent values ranging from 0.127 to 0.560 micromolar . This potent activity results from selective binding to the adenosine triphosphate pocket of Cyclin-dependent kinase 2, causing cell cycle arrest at synthesis and G2/M phases through reduction of retinoblastoma protein phosphorylation .
Furthermore, these compounds demonstrate inhibitory effects against Janus kinase family members, including Janus kinase 1, Janus kinase 2, and Janus kinase 3. Structure-activity relationship studies reveal that 4-amino-1H-pyrazole derivatives achieve inhibitory concentration fifty percent values as low as 48.4 nanomolar against checkpoint kinase 2 in cell-free assays [3]. The benzyl substituent at the N1 position enhances binding affinity through hydrophobic interactions within the kinase specificity pocket while maintaining favorable selectivity profiles [4].
The antitumor mechanism extends to autophagy modulation, where N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reduce mechanistic target of rapamycin complex 1 activity and increase autophagy at basal levels. These compounds disrupt autophagic flux by interfering with mechanistic target of rapamycin complex 1 reactivation under starvation conditions, leading to accumulation of microtubule-associated protein light chain 3-II and abnormal microtubule-associated protein light chain 3-labeled punctae [5].
Table 1: Kinase Inhibition Profile of Benzyl Pyrazole Derivatives
| Compound | Target Kinase | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|---|
| 4-Amino-1H-pyrazol derivative | CDK2 | 0.127-0.560 | Multiple cancer lines | Cell cycle arrest |
| Benzyl pyrazole compound | Chk2 | 0.0484 | Cell-free assay | DNA damage response |
| JAK inhibitor derivative | JAK1/2/3 | Variable | Multiple | Signal transduction |
| Pyrazole autophagy modulator | mTORC1 | Submicromolar | MIA PaCa-2 | Autophagy disruption |
The anti-inflammatory properties of 1-benzyl-1H-pyrazol-4-amine compounds primarily operate through selective inhibition of p38 mitogen-activated protein kinase signaling pathways. This serine-threonine kinase family regulates inflammatory mediator production, including tumor necrosis factor alpha and interleukin-1 beta, making it a critical target for anti-inflammatory intervention [6].
Pyrazole urea-based inhibitors demonstrate exceptionally potent p38 mitogen-activated protein kinase inhibition through a unique allosteric mechanism. These compounds stabilize the Asp-Phe-Gly-out conformation of the activation loop, creating a binding domain distinct from the adenosine triphosphate binding site. This conformational change prevents adenosine triphosphate binding while exposing lipophilic and hydrogen bonding interaction sites for the inhibitor [7] [6].
The clinical candidate BIRB 796 represents the most successful example of this mechanism, achieving significant improvements in binding affinity, cellular activity, and in vivo reduction of tumor necrosis factor alpha production. Human clinical trials demonstrated that BIRB 796 effectively inhibits lipopolysaccharide-induced p38 mitogen-activated protein kinase activation in leukocytes at doses of 50 and 600 milligrams, resulting in substantial reduction of cytokine production including tumor necrosis factor alpha, interleukin-6, interleukin-10, and interleukin-1 receptor antagonist [8].
Recent research on novel pyrazole and imidazo-pyrazole derivatives confirms their ability to inhibit p38 mitogen-activated protein kinase phosphorylation in human platelets and Human Umbilical Vein Endothelial Cells. Compounds bearing carboxyethyl substituents at specific positions demonstrate inhibitory concentration fifty percent values below 100 micromolar for platelet aggregation, reactive oxygen species production, and p38 mitogen-activated protein kinase phosphorylation [9].
Table 2: p38 Mitogen-Activated Protein Kinase Inhibition Data
| Mechanism | Compound Type | IC50 Range | Clinical Effect | Reference |
|---|---|---|---|---|
| Allosteric DFG-out stabilization | Pyrazole ureas | Nanomolar | TNF-α reduction | [7] [6] |
| ATP-competitive binding | Pyrano[2,3-c]pyrazoles | -10.99 kcal/mol binding | p38 pathway blockade | [10] |
| Phosphorylation inhibition | Imidazo-pyrazoles | <100 μM | Platelet aggregation | [9] |
| Clinical candidate | BIRB 796 | Variable | Cytokine suppression | [8] |